p-Octiphenyl

Description

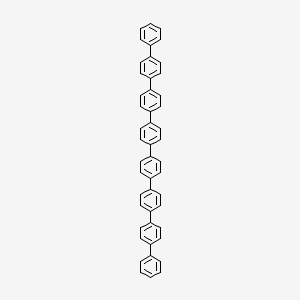

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

70352-21-5 |

|---|---|

Formule moléculaire |

C48H34 |

Poids moléculaire |

610.8 g/mol |

Nom IUPAC |

1-phenyl-4-[4-[4-[4-[4-(4-phenylphenyl)phenyl]phenyl]phenyl]phenyl]benzene |

InChI |

InChI=1S/C48H34/c1-3-7-35(8-4-1)37-11-15-39(16-12-37)41-19-23-43(24-20-41)45-27-31-47(32-28-45)48-33-29-46(30-34-48)44-25-21-42(22-26-44)40-17-13-38(14-18-40)36-9-5-2-6-10-36/h1-34H |

Clé InChI |

CTSACVGQGJNFLD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |

Origine du produit |

United States |

Synthetic Methodologies and Design Principles of P Octiphenyl and Its Derivatives

Advanced Strategies for p-Octiphenyl Synthesis

The synthesis of functional this compound derivatives is a non-trivial task that requires advanced strategies to control the placement and reactivity of appended chemical moieties. These methods are foundational to the development of functional supramolecular systems.

Regioselective Functionalization Approaches

Regioselective functionalization is critical for dictating the ultimate three-dimensional structure and function of a this compound-based assembly. By controlling the exact position of substituents on the polyphenyl backbone, chemists can direct intermolecular interactions. While direct, varied regioselective functionalization on the this compound backbone itself is complex, strategies are often employed on constituent building blocks or related aromatic systems that are later incorporated. For instance, methods for the regioselective bromination of aromatic cores like 1,4,5,8-naphthalenetetracarboxylic dianhydride using reagents such as tribromoisocyanuric acid have been developed. researchgate.net This allows for the creation of mono-, di-, or tetra-brominated products in high yields, which can then be converted into core-functionalized derivatives. researchgate.net Similar principles of controlled electrophilic substitution (e.g., halogenation, nitration) on phenyl or biphenyl (B1667301) precursors before their coupling to form the larger octiphenyl structure are employed to achieve specific substitution patterns. This precise placement is essential, as the location of appended groups determines their ability to interact, for example, by forming hydrogen bonds or participating in π-stacking.

Orthogonal Protection Strategies for Multi-Functional this compound Rods

For the synthesis of complex, multi-functionalized this compound rods, orthogonal protection strategies are indispensable. fiveable.me This approach involves using multiple protecting groups that can be removed under different, non-interfering chemical conditions. organic-chemistry.orgnumberanalytics.com This allows for the sequential unmasking and reaction of specific functional groups on the this compound scaffold, enabling the construction of highly elaborate molecules.

A clear example is the synthesis of p-octiphenyls with differentiated carboxylic acid groups. researchgate.net Researchers have successfully created systems where peripheral and central aromatic rings are functionalized with carboxyl groups protected by two different types of esters. researchgate.net This orthogonal approach provides a complete set for general access to complex, site-specifically modified p-octiphenyls. researchgate.net

| This compound Pattern | Peripheral Arene Protection | Central Arene Protection | Deprotection Condition (Example) |

|---|---|---|---|

| {242}-p-octiphenyl | Benzyl Esters | tert-Butyl Esters | Acidic conditions for tert-Butyl; Hydrogenolysis for Benzyl |

| {323}-p-octiphenyl | tert-Butyl Esters | Benzyl Esters | Acidic conditions for tert-Butyl; Hydrogenolysis for Benzyl |

This strategy is crucial for building molecules where different regions of the rod need to be modified with distinct moieties, such as for creating amphiphilic structures or multi-component electronic systems. jocpr.com

Integration of Specific Functional Moieties for Supramolecular Scaffolds

The function of a this compound-based supramolecular assembly is determined by the specific chemical groups integrated into its structure. A variety of moieties have been attached to the rigid rod to induce self-assembly and impart function. scispace.comnus.edu.sg

Peptides: Short peptide chains have been grafted onto the this compound scaffold. nih.gov These peptides can form intermolecular β-sheets, driving the assembly of four this compound rods into a stable, barrel-stave-like synthetic pore that can function as an ion channel. nih.govresearchgate.net The amino acid sequence can be designed so that hydrophobic side chains face the lipid membrane, while polar side chains line the aqueous pore. nih.gov

Naphthalenediimides (NDIs): Electron-deficient NDI units have been attached as side chains to this compound rods. rsc.org These NDIs can form slipped π-stacks, causing the rods to assemble into supramolecular π-helices. rsc.org These assemblies have been used to create ligand-gated pores and artificial photosynthetic systems capable of generating a proton gradient across a lipid bilayer. rsc.orgdiva-portal.org

Guanidinium (B1211019) Arrays: By functionalizing the exterior of a this compound barrel pore with guanidinium groups, researchers have created active sites for molecular recognition of anionic molecules at the pore surface, which can trigger the opening of the channel. acs.org

| Functional Moiety | Resulting Supramolecular Structure | Demonstrated Function | Reference |

|---|---|---|---|

| Short Peptides | β-Barrel Pore | Ion Translocation, Enzyme Mimicry | nih.govresearchgate.net |

| Naphthalenediimides (NDIs) | π-Helix / Barrel-Stave Ion Channel | Photosynthetic Activity, Ligand-Gated Ion Transport | rsc.orgrsc.org |

| Guanidinium Groups | Externally-Functionalized β-Barrel | Molecular Recognition, Ligand Gating | acs.org |

| Arginine–Histidine Dyads | Internally-Functionalized β-Barrel | ATP Complexation, Enzyme Sensing | rsc.org |

Design Concepts for Programmed Self-Assembly

The creation of functional supramolecular architectures from this compound building blocks relies on sophisticated design concepts that program the self-assembly process.

"Positive Design" Principles for Supramolecular Architecture

The assembly of this compound rods into well-defined structures is a powerful illustration of "positive design" in supramolecular chemistry. This principle involves encoding the assembly instructions into the molecular components through specific, directional, and attractive non-covalent interactions. pnas.org Rather than relying on generalized and often non-specific forces like the hydrophobic effect, positive design uses tailored interactions such as hydrogen bonding in peptide side chains or π-π stacking of appended NDIs. nih.govrsc.org

For example, the design of p-octiphenyls with peptide arms that form intermolecular antiparallel β-sheets actively promotes the formation of a tetrameric cylindrical assembly. researchgate.netrsc.org Similarly, a mismatch between the repeat distance of appended NDI units (π-stacking distance of ~3.4 Å) and the phenyl-phenyl repeat on the octiphenyl backbone (~5 Å) can induce a specific twist, leading to a closed helical structure. researchgate.net The subsequent addition of a specific guest molecule can intercalate between the NDIs, untwist the helix, and open a pore, demonstrating a high level of programmed function. rsc.orgresearchgate.net This approach provides exquisite control over the final architecture, enabling the creation of dynamic and responsive systems. rsc.org

Oligomer Effects in Supramolecular Rod/Stack Architectures

The length of the oligophenyl rod scaffold has a profound impact on the efficiency and properties of the resulting self-assembled structures, a phenomenon known as the oligomer effect. tandfonline.com Studies comparing different lengths of rod-like propagators in layer-by-layer "zipper assembly" on gold surfaces have highlighted the critical importance of using a sufficiently long scaffold like this compound. tandfonline.comunige.ch

In these experiments, a shorter p-quaterphenyl (B89873) initiator is anchored to a gold surface, followed by the sequential addition of propagator units. One study compared "mini-zippers" using p-quaterphenyl propagators against the original "zippers" using this compound propagators, both functionalized with NDI moieties. tandfonline.comunige.chresearchgate.net The results showed that the longer this compound rods produced significantly more robust and functional assemblies.

| System | Propagator Unit | Saturation on Gold Nanoparticles (Notional NDI Stack) | Saturation on Gold Electrodes (Notional NDI Stack) | Relative Photocurrent per NDI |

|---|---|---|---|---|

| "Mini-Zippers" | p-Quaterphenyl | ~6 NDIs | ~40 NDIs | 50% |

| Original Zippers | This compound | >30 NDIs | >80 NDIs (no saturation reached) | 100% |

The less efficient assembly and lower performance of the shorter "mini-zippers" demonstrate that for creating robust functional supramolecular architectures, significant oligomer effects are at play and cannot be disregarded. tandfonline.comunige.ch The longer this compound scaffold provides a more stable and cooperative assembly, leading to superior functional outcomes in applications like artificial photosynthesis. tandfonline.com

Supramolecular Architectures of P Octiphenyl

Rigid-Rod β-Barrel Formation and Structural Characterization

The concept of using p-octiphenyl as a rigid "stave" to organize peptide "hoops" into barrel-like structures has proven to be a versatile strategy for creating synthetic pores with tailored functions. nih.govchimia.chrero.ch These barrel-stave supramolecules are formed through the self-assembly of this compound rods laterally substituted with short peptide sequences. rsc.orgnih.gov

Tetrameric Barrel Supramolecules and Their Assembly

The most common and stable assembly for this compound-based β-barrels is a tetrameric supramolecule. rsc.orgresearchgate.net This architecture consists of four this compound staves arranged parallel to each other, forming a cylindrical pore. rsc.orgresearchgate.net The peptide side chains extending from the this compound scaffolds of adjacent staves interdigitate to form antiparallel β-sheets, which act as the "hoops" of the barrel. rsc.orgresearchgate.net This self-assembly is a programmed process, where the complementary nature of the peptide strands on different rods dictates the formation of the final structure. nih.govsemanticscholar.org

The stability of these tetrameric barrels is significant, with denaturation studies revealing a stability of -5.2 kcal/mol in denaturant-free water, a value comparable to that of some biological proteins. semanticscholar.org The formation of these tetramers is often the major product, sometimes with minor populations of hexamers. semanticscholar.org The length of the this compound stave is critical; rods shorter than p-septiphenyls often lack the necessary structural organization within membranes. semanticscholar.org

Several factors influence the assembly and stability of these tetrameric barrels:

Peptide Sequence: The sequence of amino acids on the side chains is paramount. Alternating hydrophobic and hydrophilic residues are often used to create an amphiphilic barrel with a hydrophobic exterior that interacts with the lipid membrane and a hydrophilic interior that forms the pore. rsc.org

Internal Crowding: The size of the amino acid residues within the barrel's interior can influence the number of staves in the final assembly. For instance, replacing smaller internal residues like leucine (B10760876) with bulkier ones like tryptophan can favor the formation of hexamers over tetramers to accommodate the larger side chains. semanticscholar.org

External Environment: The assembly process is influenced by the surrounding medium. In aqueous environments, the hydrophobic effect drives the association of the nonpolar parts of the molecules. semanticscholar.org Within lipid bilayers, hydrophobic matching between the length of the this compound rod and the thickness of the membrane is a key prerequisite for the formation of transmembrane structures. semanticscholar.org

| Factor | Influence on Assembly | Example |

|---|---|---|

| Peptide Sequence | Determines amphiphilicity and inter-stave interactions. | Alternating hydrophobic (e.g., Leucine) and hydrophilic (e.g., Aspartate) residues. rsc.org |

| Internal Residue Size | Affects the stoichiometry (tetramer vs. hexamer) of the barrel. | Replacement of Leucine with Tryptophan promotes hexamer formation. semanticscholar.org |

| Solvent/Environment | Drives assembly through hydrophobic effects and membrane matching. | Hydrophobic matching of this compound length with lipid bilayer thickness. semanticscholar.org |

| pH | Can regulate pore formation and stability through protonation/deprotonation of internal residues. nih.gov | pH-gated channels with internal Aspartate residues. nih.gov |

Self-Assembly Mechanisms in Bilayer Membranes

The insertion and self-assembly of this compound-based pores within lipid bilayers is a complex process governed by a combination of non-covalent interactions. researchgate.net The length of the this compound scaffold is designed to match the thickness of a typical lipid bilayer, facilitating its transmembrane orientation. chimia.chrsc.org

The primary driving force for insertion is the hydrophobic effect. The nonpolar this compound rod and the hydrophobic amino acid side chains on the exterior of the barrel favorably interact with the acyl chains of the lipids. rsc.org Once inserted, the individual this compound "staves" self-assemble into the final barrel structure. rsc.orgresearchgate.net This assembly is directed by the formation of hydrogen bonds between the peptide side chains, creating the antiparallel β-sheet "hoops" that hold the staves together. rsc.orgresearchgate.net

The process can be summarized in the following steps:

Monomer Insertion: Individual this compound molecules insert into the lipid bilayer, driven by hydrophobic interactions.

Lateral Diffusion: The monomers diffuse laterally within the membrane.

Programmed Assembly: Monomers with complementary peptide sequences recognize each other and associate.

Barrel Formation: The association leads to the formation of the stable, cylindrical tetrameric barrel structure, with the this compound staves oriented perpendicular to the membrane surface. rsc.orgresearchgate.net

The resulting synthetic multifunctional pores (SMPs) can exhibit a range of functions, including acting as ion channels, which can be modulated by factors such as pH. nih.govrsc.org For example, barrels with internal aspartate residues can form pH-gated pores, where the flow of ions is controlled by the protonation state of the carboxylate groups. nih.gov

Conformational States of this compound Staves within Supramolecular Assemblies

Furthermore, the conformation of the this compound scaffold can be influenced by the molecules interacting with the barrel. In some designs, this compound rods are appended with naphthalenediimide (NDI) units. rsc.org In the absence of a guest, these NDI units can interact with each other, causing a conformational twisting of the this compound scaffold and resulting in a "closed" pore state. rsc.org The binding of an intercalating guest molecule can disrupt these NDI-NDI interactions, leading to a conformational change that untwists the scaffold and "opens" the pore. rsc.org This demonstrates a sophisticated level of conformational control over the function of the supramolecular assembly.

Helical π-Stacks and Columnar Assemblies

Beyond β-barrel formation, this compound rods serve as scaffolds for creating helical π-stacks and columnar assemblies. cardiff.ac.ukresearchgate.netunige.ch In these architectures, the this compound backbone provides a rigid framework to organize chromophores, such as naphthalene (B1677914) diimides (NDIs), into well-defined spatial arrangements. unige.ch

When p-octiphenyls, each bearing multiple NDI units, are introduced into a lipid bilayer, they can self-assemble into tetrameric, helical π-stacks. unige.chunige.ch This helical twist is proposed to arise from the mismatch between the optimal π-stacking distance of the aromatic NDI units (around 3.4 Å) and the repeat distance of their attachment points on the this compound scaffold (around 5 Å). nih.gov These helical assemblies can span the lipid membrane and have been shown to function as artificial photosystems. unige.ch Upon photoexcitation, they can facilitate charge separation and generate a transmembrane proton gradient. unige.chunige.ch

The stability and photoactivity of these assemblies are highly dependent on the length of the p-oligophenyl scaffold. Shortening the rod from a this compound to a biphenyl (B1667301) results in a loss of photoactivity, highlighting the importance of the extended, preorganizing scaffold for effective supramolecular function. unige.chunige.ch Interestingly, these photoactive helical stacks can be designed to undergo a conformational change into an open ion channel upon the addition of a specific ligand that intercalates between the NDI units. unige.chrsc.org

Factors Influencing Supramolecular Chirality in this compound Systems

Supramolecular chirality, the emergence of a preferred handedness in a self-assembled system, is a key feature of many this compound architectures. researchgate.netresearchgate.net The chirality of these assemblies can be influenced by several factors, from the molecular level to the surrounding environment.

The inherent chirality of the building blocks is a primary determinant. Attaching chiral amino acids or other chiral moieties to the this compound scaffold can dictate the handedness of the resulting supramolecular structure. taylorandfrancis.com This transfer of chirality from the molecular to the supramolecular level is a fundamental principle in these systems. nih.gov

However, even with achiral building blocks, supramolecular chirality can be induced. The solvent environment, for instance, can play a significant role. nih.gov Interactions at the interface between the assembling molecules and the solvent can favor one helical sense over the other. nih.gov

| Factor | Mechanism of Influence | Reference |

|---|---|---|

| Chiral Building Blocks | Direct transfer of molecular chirality to the supramolecular assembly. | taylorandfrancis.com |

| Solvent | Interfacial interactions can favor a specific handedness. | nih.gov |

| Inter-Peptide Interactions | Dominant factor in determining the overall handedness of β-barrels. | researchgate.netresearchgate.net |

| Temperature | Can induce dynamic changes, including inversion of chirality. | researchgate.net |

Computational and Theoretical Investigations of P Octiphenyl Systems

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to explore the conformational landscape and self-assembly behavior of p-octiphenyl and its parent family, the p-oligophenyls.

The conformation of p-oligophenyls, including this compound, is primarily determined by the torsional angle between adjacent phenyl rings. A key competition exists between two opposing forces: π-conjugation, which favors a planar conformation to maximize orbital overlap, and steric repulsion between ortho-hydrogen atoms on neighboring rings, which favors a twisted conformation. aip.org

Molecular mechanics calculations on isolated p-oligophenyls predict non-planar conformations, indicating that the steric repulsion is significant enough to overcome the stabilizing effect of π-conjugation. kpi.ua In the gas phase, for instance, biphenyl (B1667301), the simplest p-oligophenyl, has a torsional angle of approximately 40-45°. researchgate.net As the chain length increases, the torsional potential becomes more complex with multiple local minima corresponding to different arrangements of twisted rings. researchgate.net For p-terphenyl, calculations have identified both helical (D2 symmetry) and alternately twisted (C2h symmetry) conformers that can coexist in solution and in the melt. researchgate.net

However, in a crystalline environment, intermolecular packing forces become dominant and tend to force the molecules into a planar conformation to achieve the most favorable intermolecular interactions. kpi.ua This planarization in the solid state is a common feature for many p-oligophenyls. kpi.ua

Table 1: Calculated Conformational Properties of p-Oligophenyls

| Compound | Phase | Method | Calculated Torsional Angle (°) | Reference |

|---|---|---|---|---|

| Biphenyl | Gas Phase | Electron Diffraction | ~42 | researchgate.net |

| p-Terphenyl | Solution | DFT (B3LYP/6-311+G**) | Helical & Twisted Isomers | researchgate.net |

| p-Sexiphenyl | Isolated Molecule | Molecular Mechanics | Non-planar | kpi.ua |

| p-Sexiphenyl | Crystal | Molecular Mechanics | Planar | kpi.ua |

Computational modeling has been instrumental in predicting and understanding the self-assembly of this compound-based systems into complex supramolecular structures. pnas.orgpnas.org When functionalized with peptide side chains, this compound can act as a "stave" in the formation of barrel-like structures. pnas.orgacs.org Molecular models predicted that this compound functionalized with -Gla-Leu-Asp-Leu-Asp-Leu-NH2 peptides would self-assemble into a tetrameric barrel. pnas.org In this assembly, the hydrophobic leucine (B10760876) residues are predicted to face the exterior, while the aspartate residues point towards the central channel, creating a functional internal pore. pnas.org

These models are crucial for a "positive design" approach, where the final supramolecular architecture is rationally engineered. pnas.org The non-zero torsion angles (ω ≠ 0°) in the this compound staves are considered important for inducing the curvature necessary to form a barrel structure from otherwise planar β-sheets formed by the peptide side chains. pnas.org Molecular mechanics modeling has been used to gain insights into these complex assemblies, especially when experimental structural data is difficult to obtain. nih.gov Simulations of this compound β-barrels have helped to understand how internal charge repulsion between functional groups can be used to create large and stable transmembrane pores. pnas.orgresearchgate.net For example, the pH-gated behavior of pores formed from aspartate-functionalized this compound barrels was explained by the degree of internal charge repulsion at different protonation states. pnas.org

Advanced Characterization Techniques for P Octiphenyl Supramolecules

Spectroscopic Methodologies for Supramolecular Analysis

Spectroscopic techniques are fundamental in probing the electronic and structural properties of p-octiphenyl supramolecules. They offer non-invasive ways to study chiral arrangements, photoinduced dynamics, and the precise structure of functionalized components.

Circular Dichroism Spectroscopy for Chiral Suprastructures

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the chirality of this compound supramolecular assemblies. bath.ac.ukwikipedia.org This technique measures the differential absorption of left- and right-circularly polarized light, which is inherently sensitive to the chiral nature of molecules. wikipedia.orgsmoldyn.org In the context of this compound systems, CD spectroscopy is instrumental in confirming the formation of helical structures and monitoring conformational changes.

For instance, rigid this compound rods have been used to create helical tetrameric π-stacks of naphthalene (B1677914) diimides. researchgate.netunige.ch The formation of these chiral suprastructures is confirmed by CD spectroscopy. Studies on this compound β-barrels, which are designed to mimic transmembrane protein channels, utilize CD spectroscopy to monitor their assembly and conformational changes in response to environmental triggers like pH. pnas.org A distinct Cotton effect observed around 305 nm, which arises from the chiral this compound chromophore, serves as a signature for the formation of these barrel structures. pnas.org The pH-dependent changes in the CD signal provide quantitative data on the transitions between different chiral conformations of the self-assembled pores. pnas.org

Table 1: CD Spectroscopy Data for this compound Supramolecules

| System | Key Finding | Observed CD Signal | Reference |

|---|---|---|---|

| This compound-(GLDLDL-NH2)8 | Reversible transitions between two distinct chiral conformers/self-assemblies. | First Cotton effect at ~305 nm. | pnas.org |

| Helical tetrameric π-stacks of naphthalene diimides | Confirmation of helical structure formation. | CD silencing coincided with inactivity of NDI dimer control molecule. | unige.ch |

Ultrafast Transient Absorption and Fluorescence Spectroscopy for Photoinduced Processes

Ultrafast transient absorption and fluorescence spectroscopy are essential techniques for studying the dynamics of photoinduced processes in this compound supramolecules. liverpool.ac.uk These methods allow researchers to follow the evolution of excited states on femtosecond to nanosecond timescales, providing insights into processes like charge separation and energy transfer. liverpool.ac.ukunige.ch

In systems where this compound scaffolds are functionalized with chromophores like naphthalene diimides (NDIs), these spectroscopic techniques have been used to investigate their photophysical properties. unige.chacs.org Upon photoexcitation, a significant reduction in fluorescence quantum yield is observed in multichromophoric systems compared to single NDI units, suggesting an efficient quenching mechanism. acs.org

Femtosecond fluorescence up-conversion and transient absorption measurements have confirmed that this quenching is due to ultrafast photoinduced charge separation. researchgate.netunige.ch The transient absorption spectra show the formation of the NDI radical anion, which is a direct evidence of charge separation. unige.chacs.org The lifetime of the charge-separated state has been found to be dependent on the structure of the system and its environment. For example, the lifetime increases when going from a bichromophoric to an octachromophoric system and is further extended when the molecules are assembled as supramolecular tetramers in a lipid membrane. acs.org In some cases, the this compound scaffold itself can act as an electron donor, contributing to a better spatial separation of charges and a longer lifetime for the charge-separated state. unige.chacs.org

Table 2: Ultrafast Spectroscopy Data for Photoinduced Processes in this compound Systems

| System | Technique | Key Finding | Lifetime of Charge-Separated State | Reference |

|---|---|---|---|---|

| Blue bichromophoric NDI system (methanol) | Transient Absorption | Photoinduced charge separation. | 22 ps | acs.org |

| Blue octachromophoric NDI system (methanol) | Transient Absorption | Lifetime lengthening due to charge migration. | 45 ps | acs.org |

| Blue octachromophoric NDI system (lipid membrane) | Transient Absorption | Most efficient charge migration in supramolecular tetramers. | 400 ps | acs.org |

| Red octachromophoric NDI system (methanol) | Transient Absorption | This compound scaffold acts as electron donor, slowing charge recombination. | 750 ps | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Functionalized Oligomers (e.g., resolution-enhanced HSQC/HMBC, NMR tags)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of complex functionalized this compound oligomers. mdpi.com Due to the repetitive nature of the phenyl units, the NMR spectra of these oligomers can be very complex with severe signal overlap. researchgate.net To overcome this challenge, advanced resolution-enhanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, are employed. researchgate.netresearchgate.net

A significant advancement in this area is the use of spectral aliasing in HSQC and HMBC experiments. researchgate.net This method computationally increases the resolution in the carbon dimension, allowing for the unambiguous assignment of all carbon and proton signals in complex this compound scaffolds. researchgate.netresearchgate.net This has been crucial for the characterization of p-octiphenyls with orthogonal protecting groups, which are designed for the synthesis of refined rigid-rod barrel-stave architectures with high functional plasticity. researchgate.netunige.ch

Furthermore, the introduction of NMR tags at the termini of the this compound rods has been shown to facilitate product characterization. researchgate.net These tags provide unique NMR signals that can be easily identified, simplifying the analysis of the complex spectra.

Table 3: NMR Techniques for this compound Characterization

| Technique | Application | Key Advantage | Reference |

|---|---|---|---|

| Resolution-enhanced (aliased) HMBC 2D-NMR | Characterization of complex p-oligophenyl scaffolds. | Complete and unambiguous assignment of all C- and H-atoms. | researchgate.netresearchgate.net |

| Resolution-enhanced HSQC 2D-NMR | Structural determination of p-octiphenyls with orthogonal protecting groups. | Overcomes severe signal overlap in complex oligomers. | researchgate.net |

| NMR tags | Facilitates product characterization of this compound rods. | Provides unique and easily identifiable NMR signals. | researchgate.net |

Atomic Force Microscopy (AFM) for Self-Assembly Visualization

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the direct visualization of the self-assembly of this compound supramolecules on surfaces. mdpi.comresearchgate.net It provides topographical information at the nanoscale, enabling researchers to observe the morphology and organization of the assembled structures. mdpi.comkyoto-u.ac.jp

AFM has been used to confirm the formation of periodically aligned nanopore structures in films of self-assembling organic networks. kyoto-u.ac.jp In the context of this compound-based systems, AFM can be employed to visualize the formation of barrel-stave pores or other organized aggregates on a substrate. The technique can also be used to manipulate these nanostructures with the AFM tip, providing insights into their mechanical stability and properties. nih.gov For example, AFM has been used to push self-assembled spherical aggregates of gold nanoparticles functionalized with organic ligands, demonstrating their shape persistency. nih.gov The ability to visualize the dynamics of self-assembly processes at a solid-liquid interface, sometimes at video-rate, offers a powerful tool to understand the mechanisms of formation of these complex supramolecular structures. oxinst.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Supramolecular Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the characterization of non-covalently bound supramolecular complexes. mdpi.comnih.gov It allows for the transfer of intact complexes from solution to the gas phase, enabling the determination of their stoichiometry and composition. iupac.org

ESI-MS has been used to confirm the formation of supramolecular assemblies of this compound derivatives. For instance, in the study of synthetic transmembrane pores formed by this compound β-barrels, ESI-MS can be used to verify the mass of the assembled barrel structures. The technique is sensitive enough to detect different charge states of the complex, providing further confirmation of its structure. pnas.org Q-TOF-nano-ESI-MS has been specifically mentioned as a technique for barrel-denaturation studies of this compound β-barrels, highlighting its utility in probing the stability and disassembly of these complex architectures. unige.ch

Functional Studies and Mechanistic Insights of P Octiphenyl Systems

Ion Transport and Channel Activity in p-Octiphenyl β-Barrels

The unique architecture of p-Octiphenyls, featuring a rigid rod-like scaffold, allows them to self-assemble within lipid bilayers to form stable, barrel-stave supramolecular structures. chimia.ch These artificial β-barrels have demonstrated significant functional plasticity, acting as synthetic ion channels and pores. researchgate.net The this compound "staves" orient perpendicularly to the membrane surface, while peptide side arms form antiparallel β-sheets that act as "hoops," creating a central channel. rsc.org This design enables the translocation of ions and molecules across the membrane, mimicking the function of biological protein channels. chimia.chresearchgate.net

The ion channel activity of this compound β-barrels can be precisely controlled by pH. This regulation is a direct consequence of the ionization state of amino acid residues, such as aspartate or histidine, which are engineered into the interior of the pore. pnas.orgresearchgate.net A key principle governing this process is the Internal Charge Repulsion (ICR) model. pnas.org

For barrels containing internal aspartate clusters, pore formation is observed in a narrow pH range, typically between 5 and 7. pnas.org

At low pH (≤ 5.0) , the aspartate residues are fully protonated and thus neutral. The lack of electrostatic repulsion between the staves leads to insufficient internal space, causing the pore to "implode" or adopt a closed conformation. pnas.org

At high pH (≥ 7.0) , the aspartate residues are fully deprotonated and negatively charged. The excessive internal charge repulsion causes the supramolecular structure to destabilize and "explode," likely into highly charged monomers that cannot remain in the membrane. pnas.orgresearchgate.net

At intermediate pH (5 < pH < 7) , a state of intermediate charge repulsion is achieved. This balanced repulsion is optimal for the formation of large, stable, and functional transmembrane pores. pnas.orgresearchgate.net

Similarly, barrels with internal lysine (B10760008) or histidine residues exhibit maximal transport activity at specific pH values (around pH 7 for lysine and pH 4.5-5.5 for histidine) corresponding to their state of intermediate protonation and charge repulsion. researchgate.netresearchgate.net In some systems, such as those with arginine-histidine dyads, pH changes can even induce a complete inversion of ion selectivity. unige.ch

The internal cavity of this compound pores can recognize and bind specific guest molecules, leading to the blockage of ion flow. This function is dictated by molecular recognition at the inner surface of the barrel. capes.gov.br The binding is often a result of complementary electrostatic and shape interactions between the host pore and the guest molecule.

For instance, barrels with an anionic interior created by aspartate residues can bind both inorganic cations and organic anions. pnas.org The blockage of dye efflux from vesicles has been demonstrated through the formation of a ternary complex within the pore, involving the internal aspartate residues, magnesium cations (Mg²⁺), and the organic anion 8-aminonaphthalene-1,3,6-trisulfonate (ANTS). pnas.org Similarly, barrels with a cationic interior lined with histidine or lysine-histidine residues can bind anionic guests like 8-hydroxypyrene-1,3,6-trisulfonate (HPTS), adenosine (B11128) triphosphate (ATP), and poly-L-glutamate, leading to channel blockage. nih.govunige.ch The binding affinity depends on the specific host-guest pairing. unige.ch

| Pore Interior | Guest Molecule | Dissociation Constant (KD) | Reference |

|---|---|---|---|

| Aspartate Cluster | Mg2+-ANTS Complex | 2.9 mM | pnas.org |

| Histidine-Rich | 8-hydroxypyrene-1,3,6-trisulfonate | < 1 µM | nih.gov |

| Lysine-Histidine Dyads | 8-hydroxy-1,3,6-pyrenetrisulfonate | 190 µM | unige.ch |

| Adenosine Triphosphate (ATP) | 240 µM | unige.ch | |

| Poly-L-glutamate | ~105 nM | unige.ch | |

| Arginine-Histidine Dyads (Anion Selective State) | HPTS | ~30 µM | unige.ch |

This compound β-barrels can be designed to exhibit high selectivity for specific ions, a crucial feature of their biological counterparts. This selectivity arises from the specific functional groups lining the pore's interior.

Barrels with internal aspartate residues are cation-selective, showing a preference for potassium ions over chloride ions (PK+/PCl- = 5.6). unige.ch This selectivity can be modulated; the addition of Mg²⁺ ions nearly eliminates the cation selectivity (PK+/PCl- = 1.4). This effect is attributed to the specific immobilization of the divalent Mg²⁺ counterions by the internal aspartates, which neutralizes the charged interior and alters the ion translocation pathway. unige.ch

Conversely, barrels featuring internal arginine-histidine dyads can switch their selectivity in response to pH. unige.ch

At pH > 5.1 , the pore is cation-selective (PK+/PCl- = 2.1).

At lower pH , protonation of the histidine residues results in a remarkable inversion to anion selectivity (PCl-/PK+ = 3.8).

This switch is explained by the binding of counter-anions, such as inorganic phosphates, to the arginine residues, creating a cationic interior at low pH that favors the passage of anions. unige.ch

| Pore Interior | Condition | Selectivity Ratio | Reference |

|---|---|---|---|

| Aspartate Residues | Standard | PK+/PCl- = 5.6 | unige.ch |

| + 50 mM Mg(OAc)2 | PK+/PCl- = 1.4 | unige.ch | |

| Arginine-Histidine Dyads | pH 6.0 | PK+/PCl- = 2.1 | unige.ch |

| pH 4.0 | PCl-/PK+ = 3.8 | unige.ch |

Guest Binding and Blockage Mechanisms within Pores

Catalytic Activity within Supramolecular Pores (e.g., Esterase Activity)

Beyond transport, this compound β-barrels can function as enzyme mimics, catalyzing chemical reactions within their confined interiors. researchgate.net This catalytic function has been demonstrated for reactions such as ester hydrolysis (esterase activity) and RNA hydrolysis (RNase activity). researchgate.netnih.govacs.org The intact supramolecular barrel structure is essential for this catalytic function. acs.org

The catalytic mechanism relies on the self-assembly of monomeric this compound units into a functional pore that contains a well-defined active site. rsc.orgunige.ch For esterase activity, barrels with a histidine-rich interior have shown remarkable proficiency. nih.gov The mechanism involves the binding of an ester substrate, such as 8-acetoxy-1,3,6-pyrenetrisulfonate, within the pore. nih.govunige.ch The internal histidine residues then act as nucleophilic or general base catalysts to facilitate the hydrolysis of the ester bond. nih.gov

Kinetic studies reveal that these systems follow Michaelis-Menten kinetics, characteristic of enzymatic catalysis. unige.ch The catalytic proficiency can be exceptionally high, with rate enhancements of up to 9.6 x 10⁵ over the uncatalyzed reaction in water. nih.gov The catalytic process is supramolecular, meaning that the assembly of the monomers into the active barrel structure is a prerequisite for catalysis. unige.ch In some cases, the activity is further enhanced by cofactors; for example, the RNase activity of certain barrels is increased up to 7-fold in the presence of Zn²⁺ ions, which likely participate in the catalytic mechanism. acs.org

| Catalytic Activity | Catalyst System | Substrate | Kinetic Parameters | Rate Enhancement | Reference |

|---|---|---|---|---|---|

| Esterase | Histidine-Rich Interior | pyrenyl-8-oxy-1,3,6-trisulfonates | KM < 1 µM | (kcat/KM)/kuncat = 9.6 x 105 | nih.gov |

| Esterase | Lysine-Histidine Dyads | 8-acetoxy-1,3,6-pyrenetrisulfonate | KM = 0.6 µM; kcat = 0.03 min-1 | - | unige.ch |

| RNase | Histidine-Rich Interior (+Zn2+) | Model RNA | - | 32,000-fold vs. imidazole | acs.org |

Photoinduced Charge Separation and Energy Transfer in this compound Assemblies

When functionalized with chromophores, this compound assemblies can act as artificial photosystems, capable of absorbing light and converting solar energy into chemical potential. researchgate.netresearchgate.net Systems consisting of this compound scaffolds covalently attached to multiple naphthalene (B1677914) diimide (NDI) chromophores have been investigated for their ability to facilitate photoinduced charge separation and energy transfer. unige.chunige.chacs.org

Upon photoexcitation, these multichromophoric systems undergo ultrafast self-quenching, leading to the formation of a charge-separated state, as evidenced by the appearance of the NDI radical anion. unige.chunige.chacs.org The mechanism and efficiency of this process depend on the nature of the chromophores and the scaffold.

In systems with "blue" NDIs , photoinduced charge separation occurs between two adjacent NDI units. unige.chacs.org

In systems with "red" NDIs" , the this compound scaffold itself can participate directly, acting as the electron donor, with the hole localizing on the scaffold. This leads to a greater spatial separation of the positive and negative charges. unige.chacs.org

This improved charge separation in the "red" systems results in a significantly longer lifetime of the charge-separated state compared to the "blue" systems. acs.org Furthermore, the supramolecular organization of these rods into tetrameric assemblies within lipid membranes is crucial. unige.chunige.ch This assembly leads to a dramatic increase in the lifetime of the charge-separated state, which is explained by the efficient migration of the charge along the stacked chromophores within the organized structure. unige.chacs.org This long-lived charge separation is essential for the system's ability to perform subsequent chemical work, such as generating a transmembrane proton gradient. researchgate.net

| System | Medium | Charge-Separated State Lifetime | Mechanism | Reference |

|---|---|---|---|---|

| Bichromophoric "Blue" NDI | Methanol (B129727) | 22 ps | Charge separation between two NDI units | unige.chunige.ch |

| Octachromophoric "Blue" NDI | Methanol | 45 ps | Charge migration enhances lifetime | unige.chunige.ch |

| Octachromophoric "Blue" NDI (Tetrameric Assembly) | Lipid Membrane | 400 ps | Efficient charge migration in supramolecular assembly | unige.chunige.ch |

| Octachromophoric "Red" NDI | Methanol | 750 ps | Charge separation between NDI and this compound scaffold | acs.org |

Development of Artificial Photosynthetic Systems

The quest to harness solar energy has led to the development of artificial photosynthetic systems that mimic the natural process of converting light into chemical energy. These systems often rely on a combination of light-absorbing materials, catalysts, and electron transfer mediators. 8msolar.combiofueljournal.com A key challenge is to achieve efficient charge separation and prevent the rapid recombination of excited electrons and holes. 8msolar.com

Within this context, p-octiphenyls have emerged as valuable molecular scaffolds. Their rigid, rod-like structure provides a defined framework for organizing photoactive components. In one notable example, rigid this compound rods were employed to create helical tetrameric π-stacks of naphthalene diimides, which are red-fluorescent molecules. These structures were capable of spanning lipid bilayer membranes. unige.ch

This system demonstrated photosynthetic activity by generating a transmembrane proton gradient. unige.ch The process was initiated by the excitation of the naphthalene diimides with visible light. In the presence of an electron acceptor (quinone) within the lipid vesicles and a hole acceptor (ethylenediaminetetraacetic acid) in the surrounding solution, the system facilitated the reduction of quinone. unige.ch Ultrafast and long-lived charge separation, confirmed by femtosecond fluorescence and transient absorption spectroscopy, was identified as the origin of this photosynthetic activity. unige.ch The this compound scaffold, in this red system, is thought to function as an electron donor. unige.ch

The fundamental steps in such artificial photosynthetic processes include:

Light Absorption: A light-absorbing material captures photons, leading to the excitation of electrons. 8msolar.com

Charge Separation: The excited electron and the resulting "hole" are separated to prevent their immediate recombination. 8msolar.com

Electron Transfer: The separated electron is transferred to a catalyst that drives a reduction reaction, while the hole is filled by an electron from a donor. 8msolar.com

Semi-artificial photosynthetic systems represent an innovative approach that combines non-biological photosensitive materials with biological components to mimic photosynthesis. biofueljournal.com

Table 1: Components of a this compound-Based Artificial Photosynthetic System

| Component | Role |

| This compound | Rigid scaffold and potential electron donor. unige.chunige.ch |

| Naphthalene diimide | Light-absorbing molecule (chromophore). unige.ch |

| Quinone | Electron acceptor. unige.ch |

| Ethylenediaminetetraacetic acid (EDTA) | Hole acceptor (sacrificial electron donor). unige.ch |

| Lipid Vesicle | Compartmentalizes the system and supports the transmembrane gradient. unige.chcore.ac.uk |

Role of π-Stacking in Charge Carrier Pathways

The efficiency of charge transport in organic electronic materials is intrinsically linked to the molecular arrangement, particularly the intermolecular π-π stacking. researchgate.net The overlap of π-orbitals between adjacent aromatic molecules creates pathways for charge carriers (electrons and holes) to move through the material. fiveable.me Precise control over π-π stacking is therefore crucial for designing efficient pathways for charge or energy carriers. researchgate.net

In systems involving p-octiphenyls and other conjugated molecules, the geometry of the π-stacking significantly influences electrical conductivity. The rate of charge transport is highly sensitive to the π-π stacking distance. researchgate.net For instance, a reduction in the π-π stacking distance from 3.50 Å to 3.43 Å has been shown to result in a remarkable enhancement in conductivity of approximately 1140%. researchgate.net This is because the carrier mobility is proportional to the square of the inter-chain charge transfer integral, which in turn is exponentially related to the π-π stacking distance. researchgate.net

The orientation of the molecules, often described as "face-on" or "edge-on," also plays a critical role. A high degree of face-on orientation, where the planes of the aromatic rings are parallel to the substrate, can enhance charge transport between chains within a crystallite. researchgate.net However, a mixture of face-on and edge-on orientations can disrupt the pathways for charge transfer. researchgate.net

In the context of this compound-based systems, such as those used in artificial photosynthesis, efficient charge separation relies on the formation of well-defined π-stacked structures. unige.ch In thin films of a covalently linked dyad composed of a poly(3-hexylthiophene) (P3HT) segment and a fullerene derivative (PCB), quantitative and ultrafast charge separation (occurring in less than 150 femtoseconds) was observed. unige.ch This led to the formation of long-lived mobile charge carriers. The study highlighted that while π-stacking interactions were weak in solution, they became strong in thin films, leading to the self-assembly of a network of long fibers and efficient charge separation. unige.ch

The Hunter-Sanders model has historically been a dominant paradigm for understanding the geometric preferences of π-stacked systems, positing a competition between quadrupolar electrostatics and London dispersion forces. digitellinc.com However, more recent quantum-mechanical energy decomposition analyses suggest that Pauli (steric) repulsion actually guides the geometric preferences in π-stacked molecules, with electrostatic interactions playing a more ambivalent role. digitellinc.com

Table 2: Factors Influencing Charge Transport via π-Stacking

| Factor | Description | Impact on Charge Transport |

| π-π Stacking Distance | The distance between parallel aromatic rings. | Inversely and exponentially related to the charge transfer integral; shorter distances generally lead to higher conductivity. researchgate.net |

| Molecular Orientation | The arrangement of molecules relative to each other and to a substrate (e.g., face-on, edge-on). | A high degree of uniform orientation (e.g., face-on) can create efficient charge transport pathways. researchgate.net |

| Crystallinity | The degree of long-range order in the material. | Higher crystallinity and larger crystalline domains can enhance inter-chain interactions and charge transport. researchgate.net |

| Intermolecular Interactions | The nature and strength of non-covalent forces, including van der Waals forces and electrostatic interactions. | These forces collectively determine the stability and geometry of the π-stacked arrangement. fiveable.medigitellinc.com |

Molecular Recognition and Host-Guest Interactions

The principles of molecular recognition, where a host molecule specifically binds a guest molecule through non-covalent interactions, are fundamental to supramolecular chemistry and many biological processes. fiveable.mewikipedia.org These interactions, which include hydrogen bonding, van der Waals forces, hydrophobic effects, and π-π stacking, are driven by the complementarity in size, shape, and chemical properties between the host and guest. fiveable.mewikipedia.org

p-Octiphenyls, with their rigid and well-defined structures, have been successfully engineered to act as host molecules in various host-guest systems. researchgate.netresearchgate.net A significant area of research has been the development of this compound-based β-barrels. researchgate.netresearchgate.net These structures are designed to mimic biological ion channels and can exhibit remarkable functional plasticity, acting as adaptable synthetic hosts, ion channels, and even catalysts. researchgate.netresearchgate.net The design of these barrels often involves translating the primary sequences of peptides into antiparallel β-sheet secondary structures, which then form the this compound β-barrel tertiary structure. researchgate.net

These synthetic barrels can create internal environments capable of recognizing and binding specific guest molecules. For example, this compound barrels with internal carboxylate clusters have been shown to regulate ion transport in response to pH changes. pnas.org They can also act as hosts for organic anions, such as pyrene-1-carboxylate. researchgate.net The stability of these host-guest complexes depends on the sum of multiple weak interactions. pnas.org

The process of molecular recognition often precedes self-assembly, where specific interactions drive the spontaneous organization of molecules into larger, ordered structures. fiveable.me In the context of this compound systems, weak intermolecular interactions like C–H⋯π and π⋯π interactions can play a crucial role in the supramolecular assembly of the receptor molecules. researchgate.net

The study of host-guest chemistry with macrocyclic hosts has become a significant field, with applications in sensing, catalysis, and materials science. supramolecularevans.comfrontiersin.org The ability to design synthetic receptors for specific targets is a key goal. supramolecularevans.com this compound-based systems contribute to this field by providing a robust and tunable platform for creating complex, functional host structures. researchgate.netresearchgate.net

Table 3: Types of Non-Covalent Interactions in Host-Guest Chemistry

| Interaction Type | Description | Role in Recognition |

| Hydrogen Bonding | A directional interaction between a hydrogen atom on an electronegative atom and another electronegative atom. fiveable.me | Provides specificity and directionality to the binding. fiveable.me |

| van der Waals Forces | Weak, non-directional interactions arising from transient fluctuations in electron density. fiveable.me | Contribute to the overall stability of the host-guest complex, particularly in cavities with good shape complementarity. wikipedia.org |

| Hydrophobic Effect | The tendency of non-polar molecules to aggregate in aqueous solution to minimize contact with water. fiveable.me | A major driving force for the binding of non-polar guests in aqueous environments. fiveable.me |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. fiveable.me | Important for the binding of aromatic guests and for the structural organization of the host itself. fiveable.meresearchgate.net |

| Cation-π Interactions | The interaction of a cation with the face of an electron-rich π-system. acs.org | Can be a significant force in the binding of cationic guests. acs.org |

| Ion-Dipole Interactions | The electrostatic interaction between an ion and a polar molecule. pnas.org | Important for binding charged guests within a polar cavity. pnas.org |

Structure Function Relationships in P Octiphenyl Supramolecules

Influence of Stave Design on Supramolecular Organization and Function

The design of the p-octiphenyl stave is paramount in dictating the assembly and functional capacity of the resulting supramolecule. semanticscholar.org The length of the p-oligophenyl rod is a crucial design parameter, engineered to align with the hydrophobic thickness of lipid bilayers. semanticscholar.org Research has demonstrated that for effective transmembrane organization, rod length is critical; p-oligophenyls shorter than p-septiphenyls fail to organize effectively within the membrane, while those longer than p-octiphenyls exhibit poor binding. semanticscholar.org This highlights the necessity of hydrophobic matching between the stave length and the membrane for stable supramolecular architecture. semanticscholar.org

In the most conclusive structural model, these this compound staves self-assemble, orienting themselves perpendicularly to the surface of the lipid membrane. researchgate.net The assembly process is guided by the non-planar arene-arene torsion angles within the this compound scaffold, which help to bend otherwise planar β-sheets into a cylindrical barrel structure. pnas.org Short peptide sequences are covalently attached to the this compound staves. chimia.ch In the assembled structure, these peptide side arms from different staves interdigitate, forming short, antiparallel β-sheets that function as hoops to hold the barrel together. researchgate.net

This modular design imparts a high degree of "functional plasticity," as the function of the entire supramolecular pore is determined by the primary sequence of the attached peptides. chimia.chchimia.chresearchgate.net By altering the amino acid residues, this compound barrels can be engineered to function as adaptable ion channels, molecular transporters, and even catalysts with esterase or RNase activity. researchgate.netresearchgate.netnih.govacs.org The number of staves in the final assembly, typically a tetrameric arrangement, also influences the pore's diameter and stability. researchgate.netnih.gov

Interplay of Internal Charge Repulsion and Pore Formation

The formation and stability of functional pores from this compound staves are critically dependent on the electrostatic interactions within the barrel's lumen, a phenomenon known as Internal Charge Repulsion (ICR). researchgate.net By design, amino acid residues with ionizable side chains, such as aspartate, lysine (B10760008), or histidine, are positioned to face the interior of the channel. researchgate.netnih.govresearchgate.net

The state of ICR is exquisitely sensitive to the surrounding pH, which dictates the protonation state of these internal residues. researchgate.net A delicate balance of these repulsive forces is required for a stable, functional pore. researchgate.netresearchgate.net

Insufficient ICR: If the repulsive forces are too weak, the pore is unstable and subject to "implosion" or collapse. researchgate.netresearchgate.net

Excessive ICR: Conversely, if the repulsive forces are too strong, the supramolecular assembly is destabilized, leading to pore "explosion." researchgate.netresearchgate.net

Intermediate ICR: Maximal transport activity and catalytic function are achieved at an intermediate level of ICR, where a stable, open-channel conformation is maintained. researchgate.netresearchgate.net

This relationship has been demonstrated experimentally, with pores containing different internal residues showing peak activity at distinct pH values corresponding to their optimal ICR state. researchgate.netresearchgate.net For instance, pores with internal aspartate clusters are active between pH 5 and 7, while those with lysine or histidine are most active around pH 7 and 4.5, respectively. researchgate.netnih.govresearchgate.net This pH-dependent activity effectively allows the pore to function as a "gated" channel. nih.govpnas.org Furthermore, studies indicate that the formation of stable, functional space within these barrels requires a greater degree of ICR when embedded in a bilayer membrane compared to an aqueous environment. researchgate.netresearchgate.net

| Internal Residue | Optimal pH for Activity | Resulting State of Internal Charge Repulsion (ICR) | Pore Status |

|---|---|---|---|

| Aspartate | ~6.0 | Intermediate | Active / Stable |

| Lysine | ~7.0 | Intermediate | Active / Stable |

| Histidine | ~4.5 | Intermediate | Active / Stable |

| Any (at non-optimal pH) | Too Low / Too High | Insufficient or Excessive | Imploded or Exploded / Inactive |

Conformational Dynamics and Supramolecular Functional Plasticity

The functional plasticity of this compound supramolecules arises from their ability to undergo controlled conformational changes in response to external stimuli, translating molecular-level dynamics into macroscopic functions. researchgate.netresearchgate.netrsc.org The rigid this compound stave provides a stable anchor, allowing for the precise positioning of more flexible functional elements, such as peptide loops or other appended molecules, whose dynamic interactions govern the supramolecule's behavior. semanticscholar.org

A compelling example of this dynamic functionality is a ligand-gated synthetic ion channel constructed from this compound staves appended with naphthalenediimide (NDI) units. rsc.org This system demonstrates a clear switch between closed and open states driven by specific molecular interactions. rsc.org

Closed State: In its native state, the pore is closed. This conformation is stabilized by a twisting of the this compound scaffold that allows for favorable off-set parallel stacking interactions between adjacent NDI units. rsc.org

Open State: The introduction of a guest molecule, a diaminonaphthalene (DAN) monomer, triggers the opening of the channel. rsc.org The DAN guest intercalates between the NDI units, forming favorable face-centered interactions. rsc.org This intercalation disrupts the NDI-NDI stacking, forcing the this compound scaffold to untwist and adopt a more linear, open-pore conformation. rsc.org

This guest-induced conformational switch is a direct illustration of functional plasticity, where molecular recognition at the stave level is transduced into the gating of an ion channel. rsc.org This principle extends to the creation of supramolecular catalysts, where the intact, correctly folded barrel structure is essential for creating an active site capable of performing chemical transformations, such as RNA hydrolysis. nih.govacs.org

| Pore State | Driving Interaction | This compound Scaffold Conformation | Functional Outcome |

|---|---|---|---|

| Closed | NDI-NDI off-set parallel stacking | Twisted | Ion channel is closed |

| Open | DAN-NDI face-centered intercalation | Untwisted / Linear | Ion channel is open |

P Octiphenyl in Advanced Materials Science Concepts

Integration in Organic Electronics and Optoelectronics (Mechanistic considerations)

The rigid, rod-like structure of p-octiphenyl makes it a valuable scaffold in the field of organic electronics and optoelectronics. unige.chresearchgate.netunige.ch Its well-defined length and conformational stability allow for the precise spatial arrangement of photo- and electro-active units, which is critical for controlling and understanding charge and energy transfer processes at the molecular level. sigmaaldrich.comrsc.orgsnu.ac.kr In many advanced material concepts, this compound serves as a structural backbone to which other functional molecules, such as chromophores, are covalently attached. unige.chunige.ch

Research has demonstrated the use of this compound rods to create complex, multichromophoric systems. unige.chnih.govacs.org For instance, systems have been synthesized where multiple naphthalene (B1677914) diimide (NDI) units are attached to a this compound scaffold. unige.chunige.ch In these constructs, the this compound framework acts as more than just an inert spacer; it actively participates in the electronic processes. Upon photoexcitation, these systems exhibit ultrafast charge separation. unige.chnih.govacs.org Energetic considerations suggest that the this compound scaffold can function as an electron donor in these photoinduced processes, contributing to the generation of a charge-separated state. unige.chnih.govacs.orgunige.ch This integration is fundamental to the development of molecular-scale devices, including organic field-effect transistors (OFETs) and other optoelectronic components, where efficient charge transport is paramount. researchgate.netunige.chwikipedia.org The design of such systems often relies on the interplay between the electronic properties of the attached functional groups and the this compound backbone itself. jhuapl.edu

Understanding Charge Localization and Recombination Processes

A key challenge in the design of artificial photosynthetic and photovoltaic systems is to prolong the lifetime of the photoinduced charge-separated state to allow for charge extraction or subsequent chemical reactions. The this compound scaffold plays a crucial role in managing charge localization and recombination. In multichromophoric systems featuring NDI acceptors, the this compound backbone can act as the locus for the positive charge (hole) after photoinduced electron transfer to an NDI unit. unige.chnih.govacs.org

This spatial separation of the electron (on the NDI) and the hole (on the this compound scaffold) is a critical mechanistic feature. unige.chnih.govacs.org By localizing the hole on the rigid this compound rod, the system achieves a greater spatial distance between the separated charges. This separation significantly slows down the charge recombination process, which is the primary pathway for energy loss. unige.chacs.orgunige.ch

Experimental studies using femtosecond time-resolved spectroscopy have provided detailed insights into these dynamics. For example, in a system with red naphthalene diimides attached to a this compound scaffold, the average lifetime of the charge-separated state in methanol (B129727) was found to be approximately 750 picoseconds. nih.govacs.orgunige.ch This is substantially longer than in related systems where the hole is not as effectively localized away from the anion. This slowing of charge recombination is not simply explained by the Marcus inverted region theory but is attributed to the superior spatial separation of the charges afforded by the this compound backbone. unige.chnih.govacs.org

| System Component | Role | Effect on Charge Dynamics | Charge-Separated State Lifetime (Example) |

| This compound Scaffold | Electron Donor / Hole Localization Site | Spatially separates the positive charge from the electron acceptor. | - |

| Naphthalene Diimide (NDI) | Electron Acceptor | Accepts electron upon photoexcitation. | - |

| Combined System | Photoinduced Charge Separation | Slows charge recombination, increasing the lifetime of the charge-separated state. | ~750 ps (in methanol for red NDI system) nih.govacs.org |

Supramolecular Self-Organization in Electronic Systems

The utility of this compound extends beyond single-molecule properties to the realm of supramolecular chemistry, where individual molecules self-assemble into larger, functional architectures. The rigid-rod nature of this compound is a powerful driver for forming highly ordered assemblies, particularly in environments like lipid bilayer membranes. unige.chresearchgate.netresearchgate.net

A notable example is the self-assembly of this compound rods decorated with NDI chromophores into helical tetrameric π-stacks. unige.chresearchgate.netunige.ch These supramolecular structures are capable of spanning a lipid bilayer. This self-organization is not merely structural but is essential for function. When assembled within vesicles containing appropriate electron acceptors (quinones) and hole acceptors, these π-stacks can act as artificial photosynthetic systems. unige.chresearchgate.net Upon excitation with visible light, they facilitate a transmembrane proton gradient through a series of charge separation and transport events. unige.chresearchgate.netunige.ch

The photosynthetic activity is critically dependent on the supramolecular organization, which in turn relies on the specific dimensions of the this compound scaffold. unige.chresearchgate.net Studies have shown that this function is lost if the rigid rod is shortened (e.g., from this compound to biphenyl). unige.chresearchgate.netunige.ch This finding underscores that the length of the this compound rod is precisely tuned to create a stable, membrane-spanning assembly that supports long-lived charge separation and subsequent chemical work. unige.chresearchgate.net This principle of using a rigid scaffold to direct the self-assembly of chromophores into functional electronic systems is a cornerstone of advanced materials design. researchgate.netrsc.org

Crystal Engineering Principles and this compound Assemblies

Crystal engineering is the rational design of functional molecular solids, where the structure and properties of the crystal are controlled by understanding and utilizing intermolecular interactions. ias.ac.inuoc.gr The well-defined geometry, rigidity, and predictable packing behavior of p-oligophenyls, including this compound, make them exemplary building blocks in this field. researchgate.netpageplace.descispace.com The ability to form ordered, crystalline solids is crucial for many applications in organic electronics, where charge transport is highly dependent on molecular packing and orbital overlap. tcichemicals.com

The principle behind using this compound in crystal engineering is that its rigid, linear shape promotes anisotropic packing, often leading to layered or herringbone structures. acs.org The intermolecular interactions, though weak (primarily van der Waals and π-π interactions), are directional and specific enough to guide the assembly into predictable, long-range ordered structures. ias.ac.in By chemically modifying the this compound core with functional groups, crystal engineers can introduce stronger, more specific interactions (like hydrogen bonds) to further direct the supramolecular assembly and create functional architectures. uantwerpen.be The analysis of the crystal structures of p-oligophenyls provides fundamental insights into the packing motifs that govern the properties of these molecular solids. unige.chicdd.comwikipedia.org

Self-Assembly Strategies for Functional Molecular Solids

The self-assembly of this compound derivatives is a powerful bottom-up strategy for creating functional molecular solids. This approach leverages programmed molecular information to construct complex supramolecular architectures from simpler components. researchgate.netrsc.org The this compound rod acts as a pre-organizing scaffold, directing the assembly of attached functional units into well-defined, solid-state structures. unige.ch

One successful strategy involves the design of p-octiphenyls with peptide side chains. These molecules can self-assemble into synthetic β-barrels, which are robust, pore-forming structures that can be inserted into lipid membranes. researchgate.netresearchgate.netnih.gov In these assemblies, the rigid p-octiphenyls act as the "staves" of the barrel, oriented perpendicular to the membrane, while the peptide side chains form "hoops" through inter-stave hydrogen bonding. researchgate.net The interior of these barrels can be functionalized, for example with carboxylate clusters, to create ion-selective channels whose transport properties can be regulated by external stimuli like pH. nih.gov

Future Directions and Emerging Research Avenues for P Octiphenyl

Rational Design of Next-Generation Supramolecular Systems

The rational design of supramolecular systems involves the deliberate engineering of molecular components that self-assemble into larger, ordered structures with specific functions. The p-octiphenyl unit is central to this effort, serving as a rigid "stave" or "rod" to construct nanoscale architectures.

A prominent area of research is the creation of synthetic membrane pores and ion channels. researchgate.net Scientists have successfully used this compound as a scaffold for creating artificial β-barrels. researchgate.netnih.gov In this approach, short peptide chains are attached to the this compound rod. nih.gov These peptide-functionalized rods then self-assemble within a lipid bilayer, with the peptides of adjacent rods interacting to form β-sheets, mimicking the structure of natural barrel-stave proteins. researchgate.netpnas.org This design allows for the creation of water-filled pores with defined characteristics. nih.gov The function of these synthetic pores can be tuned by altering the amino acid sequence of the peptides, creating channels with interiors that can be hydrophobic, cationic, or anionic. researchgate.netpnas.org For example, barrels with internal carboxylate clusters from aspartate residues have been shown to form pH-gated pores. pnas.orgpnas.org The ultimate goal is to achieve "supramolecular functional plasticity," where these synthetic pores can be adapted for specific tasks like molecular recognition, controlled translocation of ions and molecules, and even catalysis. researchgate.net

Another advanced application of rationally designed this compound systems is in the field of artificial photosynthesis. Researchers have created helical stacks by attaching naphthalenediimide (NDI) chromophores to this compound rods. rsc.orgunige.ch When embedded in the lipid bilayer of vesicles, these supramolecular assemblies can absorb light and facilitate charge separation, leading to the generation of a transmembrane proton gradient. unige.chacs.orgunige.ch The success of this function is highly dependent on the designed structure; it was found that the photosynthetic activity was lost when the rigid rod was shortened from this compound to biphenyl (B1667301). unige.chunige.ch

The principles of supramolecular chemistry, which involve programming molecular components with information via their structural and chemical features, guide this research. pnas.org By manipulating non-covalent interactions, scientists can direct the self-assembly of this compound-based components into complex, functional materials. pnas.orgki.se

Table 1: Examples of Rationally Designed Supramolecular Systems Based on this compound

| Supramolecular System | Design Principle | Function | Key Findings |

| Artificial β-Barrel Pores | This compound "staves" functionalized with peptides self-assemble via β-sheet formation in membranes. researchgate.netnih.gov | Ion/Molecule Transport, Catalysis | Pore function (e.g., pH gating) can be controlled by the peptide sequence. pnas.orgpnas.org |

| Photosynthetic Helical Stacks | This compound rods functionalized with NDI chromophores form helical π-stacks. rsc.orgunige.ch | Light-induced Proton Pumping | Supramolecular organization is essential for function; shortening the rod abolishes activity. unige.ch |

| Multi-layered Assemblies | Anionic NDI-functionalized p-quaterphenyl (B89873) initiators on a surface direct the assembly of cationic NDI-functionalized this compound propagators. unige.ch | Controlled Nanostructure Growth | Layer-by-layer zipper assembly on gold nanoparticles was demonstrated. unige.ch |

Exploration of Novel Functionalization Strategies

To realize the full potential of this compound in advanced materials, researchers are actively exploring novel strategies to functionalize the core structure. Functionalization involves covalently attaching new chemical groups to the oligophenyl backbone to introduce new properties or to direct its assembly into desired architectures.

A primary strategy involves the attachment of peptides and amino acids. As discussed, linking peptide sequences to the this compound scaffold is a proven method for inducing the formation of β-barrel structures in membranes. researchgate.netnih.gov The specific amino acids used can create precisely defined chemical environments within the resulting pores, such as clusters of histidine or aspartate residues that can act as binding sites or catalytic centers. pnas.orgresearchgate.net

Another key area is the covalent attachment of photoactive and electroactive molecules. The synthesis of this compound rods bearing multiple naphthalene (B1677914) diimide (NDI) units is a prime example. rsc.orgunige.ch These NDI groups act as chromophores that can absorb light and participate in electron transfer processes. unige.ch The rigid this compound scaffold serves to hold these functional units in a well-defined spatial arrangement, which is crucial for efficient charge separation and transport. unige.chunige.ch Research has also demonstrated the functionalization of related oligophenyls with electron-deficient naphthalenediimide (NDI) acceptors and dialkoxynaphthalene (DAN) donors to create systems that undergo conformational changes upon ligand binding. rsc.org

Emerging strategies look toward creating even more complex, three-dimensional structures. The principles developed for the synthesis of endo-functionalized oligophenylene cages, where functional groups are directed toward the interior of a cavity, offer a glimpse into future possibilities for this compound. acs.orgacs.org Applying such strategies could lead to this compound-based hosts capable of encapsulating specific guest molecules. Furthermore, the functionalization of surfaces, such as covalently modifying graphene with oligophenyl groups, opens a new frontier for creating hybrid materials with tailored optoelectronic properties. neaspec.com These functionalization efforts rely on a robust synthetic organic chemistry toolbox, enabling the precise placement of functional groups on the rigid rod scaffold. researchgate.net

Table 2: Overview of Functionalization Strategies for this compound and Related Oligophenylenes

| Functional Group | Attachment Strategy | Purpose | Resulting System/Application |

| Peptides/Amino Acids | Standard peptide synthesis and coupling to the this compound backbone. pnas.org | Directing self-assembly into β-barrels; creating active sites. researchgate.netpnas.org | Synthetic ion channels, artificial enzymes. researchgate.net |

| Naphthalene Diimides (NDIs) | Covalent attachment to the this compound scaffold. unige.ch | Introducing photo- and electro-activity. unige.ch | Artificial photosynthetic systems, molecular wires. rsc.orgunige.ch |

| Carboxylate Groups (e.g., from Aspartate) | Incorporation into peptide side chains attached to the this compound rod. pnas.orgpnas.org | Creating a negatively charged interior in pores; enabling pH and ion gating. pnas.org | pH-responsive and cation-regulated transmembrane pores. pnas.org |

| Donor/Acceptor Moieties | Grafting electron donors (e.g., DAN) and acceptors (e.g., NDI) onto the oligophenyl structure. rsc.org | Creating molecular switches. | Supramolecular systems that change conformation upon ligand binding. rsc.org |

Advanced Theoretical Modeling for Predictive Design

As this compound-based systems become more complex, trial-and-error synthesis becomes increasingly inefficient. Advanced theoretical and computational modeling is therefore an indispensable tool for the predictive design of these novel materials. Such methods allow researchers to simulate the behavior of molecules and their assemblies, providing critical insights into structure, stability, and function before embarking on challenging syntheses.

Computational techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are crucial for this purpose. nih.govsfu.ca DFT can be used to calculate the electronic structure and optimal geometry of functionalized this compound molecules, predicting how different functional groups will influence the molecule's properties. chinesechemsoc.orgmdpi.com For instance, Molecular Electrostatic Potential (MEP) surfaces can be computed to identify regions of positive or negative potential, predicting how molecules will interact through non-covalent forces like hydrogen bonding or anion-π interactions, which are the cornerstone of supramolecular assembly. chinesechemsoc.org